molecular formula C31H32N2O3 B409676 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409676
M. Wt: 480.6g/mol
InChI Key: WNQIDTLMDJMSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly as anxiolytics, hypnotics, and muscle relaxants . This specific compound features a unique structure that includes a benzyloxyphenyl group, which may contribute to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aminobenzophenones followed by cyclization reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield the desired benzodiazepine structure .

Industrial Production Methods

Industrial production of benzodiazepines often employs continuous flow chemistry, which allows for efficient and scalable synthesis. This method involves the use of microreactors and automated systems to control reaction conditions precisely, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and muscle relaxant effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H32N2O3

Molecular Weight

480.6g/mol

IUPAC Name

9,9-dimethyl-6-(2-phenylmethoxyphenyl)-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H32N2O3/c1-4-28(35)33-25-16-10-9-15-23(25)32-24-18-31(2,3)19-26(34)29(24)30(33)22-14-8-11-17-27(22)36-20-21-12-6-5-7-13-21/h5-17,30,32H,4,18-20H2,1-3H3

InChI Key

WNQIDTLMDJMSMG-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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